Palmitoyl carnosine

Description

Contextualization of Carnosine and its Biological Significance

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in various mammalian tissues, including skeletal muscle, heart, and brain. nih.govnih.gov It is synthesized endogenously from the amino acids β-alanine and L-histidine, a process linked to the enzyme carnosine synthetase 1 (CARNS1). nih.gov Carnosine is present in all vertebrates, although not in plants. nih.gov

The biological significance of carnosine stems from its diverse physiological functions. It is recognized as a non-enzymatic free-radical scavenger and a natural antioxidant, capable of neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.comresearchgate.net Carnosine also scavenges alpha-beta unsaturated aldehydes, which are by-products of fatty acid peroxidation during oxidative stress. nih.govresearchgate.net

Beyond its antioxidant capacity, carnosine exhibits antiglycation properties, reacting with protein carbonyl groups and reducing the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs). nih.govmdpi.comnih.gov It can chelate divalent metal ions, such as copper and zinc, which is biologically significant. nih.govmdpi.comuoa.gr Carnosine also plays a role in pH buffering, contributing to the maintenance of acid-base balance, particularly in muscle tissue during intense activity. mdpi.comumw.edu.pl

Further research highlights carnosine's potential in modulating the endogenous antioxidant system by activating the Nrf2 signaling pathway. mdpi.com It may also affect telomerase activity, potentially slowing down cell senescence, and influence the resistance of proteins to stress. mdpi.com Studies suggest immunomodulatory and neuroprotective properties, as well as involvement in regulating intracellular metabolism by inhibiting glycolysis and increasing mitochondrial ATP production. nih.govmdpi.com Carnosine has also been investigated for its effects on metal homeostasis and calcium levels in muscle cells. nih.govmdpi.com

The wide range of biological activities attributed to carnosine has led to investigations into its therapeutic potential for various conditions, including neurodegenerative diseases, diabetes, and age-related disorders. nih.govumw.edu.pljst.go.jp

| Biological Activity of Carnosine | Description |

| Antioxidant | Scavenges ROS, RNS, and alpha-beta unsaturated aldehydes; protects against oxidative modification of proteins. nih.govmdpi.comresearchgate.net |

| Antiglycation/Anticarbonylation | Reacts with carbonyls; reduces formation of AGEs and ALEs. nih.govmdpi.comnih.gov |

| Metal Chelation | Chelates divalent metal ions like copper and zinc. nih.govmdpi.comuoa.gr |

| pH Buffering | Helps maintain acid-base balance, especially in muscle. mdpi.comumw.edu.pl |

| Modulation of Antioxidant System | Activates Nrf2 signaling pathway. mdpi.com |

| Anti-inflammatory | Suggested property. nih.gov |

| Neuroprotective | Suggested property; may attenuate zinc-induced neurodegeneration. nih.govjst.go.jp |

| Anti-aging/Anti-senescence | May affect telomerase activity and slow cell senescence. nih.govmdpi.com |

| Protein Stability | Affects resistance of proteins to stress. mdpi.com |

| Immunomodulatory | Suggested property. mdpi.com |

| Metabolic Regulation | Inhibits glycolysis; increases mitochondrial ATP production. mdpi.com |

| Metal Homeostasis Regulation | Suggested property. nih.gov |

| Calcium Regulation | Affects calcium levels in muscle cells. mdpi.com |

Rationale for Palmitoylation of Carnosine in Advanced Research

Despite its promising biological activities, carnosine faces limitations regarding its bioavailability and permeability, particularly across biological membranes like the stratum corneum of the skin or the blood-brain barrier. nih.govuoa.grresearchgate.net This poor permeability can limit its effectiveness in certain applications. uoa.grresearchgate.net

Palmitoylation, the covalent attachment of a palmitoyl (B13399708) (hexadecyl) fatty acid chain to a molecule, is a common post-translational lipid modification in proteins that influences their localization, membrane affinity, stability, and function. nih.govfrontiersin.orgumich.edunih.govembopress.org This modification typically involves the addition of a 16-carbon palmitoyl group via a thioester linkage to a cysteine residue, although other types of palmitoylation exist. nih.govfrontiersin.org Protein palmitoylation is a dynamic and reversible process catalyzed by specific enzymes, palmitoyl S-acyltransferases (PATs) and acyl-protein thioesterases (APTs). frontiersin.orgembopress.org

Research into palmitoylated peptides, in general, has demonstrated that the addition of a palmitoyl chain can influence self-assembly properties, potentially leading to the formation of structures like micelles or hydrogels, which can further impact delivery and efficacy. nih.govacs.orgacs.org For carnosine, palmitoylation has been shown to improve self-assembling properties. nih.gov

Specifically for topical applications, palmitoylation of carnosine has been investigated as a strategy to enhance its penetration through the stratum corneum, allowing it to reach deeper skin layers where its beneficial effects, such as antiglycation activity, can be exerted more effectively. uoa.grmdpi.com

| Modification Strategy | Effect on Carnosine Properties | Research Context | Source |

| Palmitoylation | Increased lipophilicity, improved self-assembling properties. nih.govuoa.grmdpi.com | Enhanced skin permeation, potential for improved delivery. uoa.grmdpi.com | nih.govuoa.grresearchgate.netmdpi.com |

| Complexation with Ions | Altered properties; e.g., zinc-carnosine complex (Polaprezinc). mdpi.comuoa.gr | Protection of gastric mucosa, activity against H. pylori. uoa.gr | mdpi.comuoa.gr |

| Encapsulation | Improved biocompatibility, bioavailability, targeted delivery. nih.gov | Delivery via liposomes, nanoparticles, etc. nih.gov | nih.gov |

| Derivatization | Modified stability, bioavailability, and specific activities. nih.gov | Development of carnosinase-resistant derivatives, derivatives with enhanced antioxidant properties. nih.gov | nih.gov |

Scope and Research Objectives for Palmitoyl Carnosine Investigations

The academic research on this compound is primarily focused on exploring its potential as a more effective derivative of carnosine, particularly in applications where the delivery and permeability of the parent compound are limiting factors. The scope of investigations includes synthesis and characterization of this compound, evaluation of its enhanced biological activities in various model systems, and the study of its mechanisms of action at a molecular and cellular level.

Key research objectives for this compound investigations include:

Enhanced Permeation and Delivery: A major objective is to quantify and understand the improved permeability of this compound across biological barriers, such as the skin and potentially other tissues. Research aims to determine if palmitoylation leads to increased intracellular uptake and targeted delivery compared to free carnosine. uoa.grmdpi.com

Augmented Biological Activities: Researchers are investigating whether the increased bioavailability conferred by palmitoylation translates into enhanced biological effects. This includes evaluating its antioxidant, antiglycation, anti-inflammatory, and potential neuroprotective activities in relevant in vitro and in vivo models. Studies have shown that a facial cream containing carnosine demonstrated greater antiglycation activity compared to an aqueous solution of carnosine. nih.govd-nb.info

Mechanistic Studies: Understanding the molecular mechanisms by which this compound exerts its effects is a crucial objective. This involves studying its interactions with cellular components, its influence on signaling pathways, and its impact on specific biological processes related to oxidative stress, glycation, and cellular aging.

Self-Assembly and Formulation: Research explores the self-assembly properties of this compound and how these properties can be leveraged for developing advanced delivery systems. This includes investigating its potential to form micelles or be incorporated into liposomes and nanocarriers to optimize its stability and delivery. nih.govacs.orgacs.org

Comparative Analysis: Studies often involve comparing the efficacy and properties of this compound directly with those of carnosine to highlight the advantages conferred by palmitoylation. This comparative approach helps to validate the rationale for developing lipidated carnosine derivatives. nih.govd-nb.info

Potential Therapeutic and Cosmeceutical Applications: While excluding dosage and safety profiles, academic research lays the groundwork for potential applications by demonstrating efficacy in relevant models of disease or aging. The focus is on providing scientific evidence for its use in areas like dermatology and potentially in addressing conditions linked to oxidative stress and glycation. nih.govuoa.grmdpi.comd-nb.info

These research objectives collectively aim to establish this compound as a promising compound with enhanced properties for various applications, building upon the known benefits of carnosine.

| Research Objective | Description |

| Enhanced Permeation & Delivery | Quantifying improved passage across biological barriers (e.g., skin); studying cellular uptake. uoa.grmdpi.com |

| Augmented Biological Activities | Evaluating enhanced antioxidant, antiglycation, anti-inflammatory effects compared to carnosine. nih.govd-nb.info |

| Mechanistic Studies | Investigating molecular interactions and impact on cellular pathways related to stress and aging. |

| Self-Assembly & Formulation | Studying self-assembly properties; exploring incorporation into delivery systems like nanocarriers. nih.govacs.orgacs.org |

| Comparative Analysis with Carnosine | Directly comparing efficacy and properties to demonstrate benefits of palmitoylation. nih.govd-nb.info |

| Potential Therapeutic & Cosmeceutical Applications | Providing scientific evidence for potential use based on efficacy in relevant models. nih.govuoa.grmdpi.comd-nb.info |

Properties

IUPAC Name |

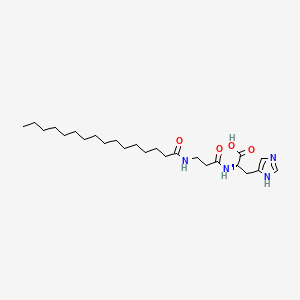

(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30)27-17-16-24(31)29-22(25(32)33)18-21-19-26-20-28-21/h19-20,22H,2-18H2,1H3,(H,26,28)(H,27,30)(H,29,31)(H,32,33)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXLHAWHHNDIDC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186209 | |

| Record name | Palmitoyl carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324755-72-8 | |

| Record name | Palmitoyl carnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324755728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL CARNOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22EMA5D703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Palmitoyl Carnosine and Analogues

Chemical Synthesis Methodologies for Palmitoyl (B13399708) Carnosine

Chemical synthesis of peptides and lipopeptides like palmitoyl carnosine can be broadly categorized into solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, including those subsequently modified with lipid chains. In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble resin. cir-safety.org The C-terminal amino acid is typically attached to the resin first, followed by sequential coupling of protected amino acids to the growing peptide chain. cir-safety.org Temporary protecting groups, such as fluorenylmethoxycarbonyl (Fmoc) groups, are used on the alpha amino group and reactive side chains. cir-safety.org After each amino acid addition, the protecting group is removed, and the resin is washed before the next coupling step. cir-safety.org Once the desired peptide sequence is complete, the peptide is cleaved from the resin. cir-safety.org

For the synthesis of this compound using SPPS, carnosine (β-Ala-His) would be synthesized on a solid support. Subsequently, palmitic acid is coupled to the deprotected N-terminus of the resin-bound carnosine. cir-safety.org This coupling can be performed manually or using a peptide synthesizer under standard amino acid coupling conditions. cir-safety.org After coupling, the lipopeptide is cleaved from the resin, deprotected, and purified using standard procedures. cir-safety.org SPPS can yield peptides of high purity, often exceeding 97%. cir-safety.org However, traditional SPPS methods for some lipopeptides, like palmitoyl tripeptide-1, have been reported to have lower reaction yields and require significant amounts of raw materials, reagents, and solvents, with purification often necessitating liquid-phase preparation. google.com

Solution-Phase Synthesis Techniques

Solution-Phase Synthesis (also known as Liquid-Phase Peptide Synthesis, LPPS) involves coupling amino acids or peptide fragments in a homogeneous solution. cir-safety.org This method allows for easier handling of larger scales and potentially higher yields compared to SPPS for certain compounds. google.com

For this compound, solution-phase synthesis would involve reacting carnosine with an activated form of palmitic acid in a suitable solvent system. One reported method for synthesizing a palmitoyl dipeptide involves synthesizing carnosine using classical peptide synthesis and then attaching a palmitoyl fatty acid chain to the terminal NH2 group. cir-safety.org Another approach described for the liquid-phase synthesis of palmitoyl tripeptide-1, which shares similarities in structure with this compound (both are N-acylated peptides), involves a stepwise process where palmitic acid is coupled to the N-terminus of a growing peptide chain in solution. google.com This method utilizes reagents like N-hydroxysuccinimide (HOSu) and 1,3-dicyclohexylcarbodiimide (DCC) for activation and coupling, often under controlled temperature and pH conditions. google.comreading.ac.uk Liquid-phase synthesis methods for palmitoyl tripeptide-1 have been noted for their potentially higher reaction yields and reduced need for raw materials and solvents compared to SPPS, making them potentially more suitable for large-scale industrial production. google.com

A specific example of solution-phase synthesis of C16-AH (hexadecyl-(beta alanine-histidine), a this compound) involved the reaction of L-carnosine in a co-solvent of acetonitrile (B52724) and water in the presence of triethylamine (B128534) with the NHS ester of palmitic acid. reading.ac.uk The NHS ester of palmitic acid was prepared by treating palmitic acid with N-hydroxysuccinimide (HOSu) and 1,3-dicyclohexylcarbodiimide (DCC). reading.ac.uk

Enzymatic Synthesis and Biocatalytic Modifications of Carnosine and its Fatty Acyl Derivatives

Enzymatic synthesis offers a potentially greener and more selective approach to peptide synthesis and modification compared to traditional chemical methods. While direct enzymatic synthesis of this compound is not as widely reported as chemical methods, enzymes play a role in the biosynthesis of carnosine and the modification of peptides, which can be relevant to the production of fatty acyl derivatives.

Carnosine itself is synthesized in biological systems by the ATP-dependent enzyme carnosine synthetase 1 (CARNS1) from its constituent amino acids, β-alanine and L-histidine. nih.govnih.govresearchgate.net

Enzymatic methods for dipeptide synthesis, including carnosine, have been explored using aminopeptidases. researchgate.net These enzymes can catalyze the formation of peptide bonds, often using activated derivatives of amino acids as substrates. researchgate.net For instance, aminopeptidase (B13392206) (DmpA) from Ochrobactrum anthropi has been used in a simple enzymatic procedure for L-carnosine synthesis using recyclable whole-cell biocatalysts, achieving yields up to 71% from activated β-alanine derivatives like β-alaninamide. researchgate.net Another enzyme, β-peptidyl aminopeptidase (BapA) from Sphingosinicella microcystinivorans Y2, has been reported to catalyze carnosine synthesis. researchgate.net

Biocatalytic modifications of peptides, including lipidation, are an area of research. While specific enzymatic methods for attaching a palmitoyl group to carnosine are not extensively detailed in the provided search results, enzymes like amino acid fatty acyltransferases exist and are involved in the formation of N-acyl amino acids in biological systems. nih.gov Recombinant Escherichia coli containing an amino acid fatty acyltransferase gene has been used for the one-step synthesis of L-carnosine from β-alanine methyl ester and L-histidine, suggesting the potential for enzymatic acylation in a biocatalytic system. google.com

Enzymatic modification of lipids themselves, such as acidolysis, alcoholysis, hydrolysis, and esterification catalyzed by lipases and phospholipases, are established biocatalytic processes. redalyc.org These methods are primarily used for modifying fatty acids and glycerides but highlight the potential for enzymatic approaches in generating lipid-peptide conjugates or modifying fatty acyl chains prior to chemical or enzymatic coupling to peptides. redalyc.org

Structural Modifications and Analogues of this compound

Structural modifications of this compound and the creation of analogues are pursued to potentially enhance stability, bioavailability, targeting, or specific biological activities. These modifications often involve altering the fatty acyl chain, the peptide sequence, or incorporating non-natural amino acids or peptidomimetic elements.

N-Terminal Acylation beyond Palmitoyl Group (e.g., Octanoyl Carnosine)

One common structural modification involves varying the fatty acyl chain attached to the N-terminus of carnosine. While this compound features a C16 palmitoyl group, other fatty acyl chains can be used, leading to derivatives like octanoyl carnosine (with a C8 octanoyl group). google.comgoogle.com

Peptidomimetic Design Incorporating Lipidation

Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides but often with improved stability and bioavailability. upc.edu Incorporating lipidation into peptidomimetic design is a strategy to enhance their interaction with biological membranes, improve cellular penetration, and increase their half-life by promoting binding to proteins like human serum albumin. royalsocietypublishing.orgmdpi.com

For carnosine-based peptidomimetics, this can involve incorporating lipid chains, such as the palmitoyl group, into molecules that mimic the structure or function of carnosine. This can include using modified amino acids, non-natural amino acids like β-amino acids (β-alanine is already a component of carnosine), or designing scaffolds that present the key functional groups of carnosine in a specific spatial arrangement, combined with a lipid tail. nih.govupc.edumdpi.com

A novel lipopeptide, C16KTTβAH, was designed by incorporating a C16 hexadecyl lipid chain (palmitoyl) with a sequence that includes the βAH (β-alanine-histidine) carnosine dipeptide motif and a KTT tripeptide sequence. acs.org This lipopeptide was shown to self-assemble into β-sheet nanotape structures. acs.org This demonstrates how lipidation is used in the design of carnosine-derived peptide amphiphiles that exhibit self-assembly properties, which can be relevant for drug delivery or biomaterial applications. reading.ac.ukacs.org

Conjugation Strategies for Enhanced Properties

Conjugation strategies for peptides, including carnosine and its derivatives like this compound, involve attaching various molecules to the peptide structure. These modifications are designed to improve physicochemical properties such as solubility, pharmacokinetics, and biocompatibility, as well as to enhance stability against enzymatic degradation and facilitate targeted delivery mdpi.comnih.govmdpi.com. Common conjugating agents include lipids, polymers such as polyethylene (B3416737) glycol (PEG), sugars, and proteins mdpi.comnih.govmdpi.com. The specific site of conjugation on carnosine can involve the amino group of beta-alanine (B559535) or the carboxyl group of histidine nih.gov.

Cyclodextrin (B1172386) Conjugates

Carnosine has been conjugated with cyclodextrins, particularly beta-cyclodextrin (B164692) (β-cyclodextrin), as a strategy to enhance its properties nih.govresearchgate.netgoogle.com. Cyclodextrins are cyclic oligosaccharides known for their ability to act as carriers and form inclusion complexes, especially with hydrophobic molecules, due to their toroidal structure with a hydrophilic exterior and a hydrophobic interior nih.govgoogle.comresearchgate.net. Conjugation of carnosine with cyclodextrins can result in derivatives exhibiting marked antioxidant activity google.com. This approach can also decrease the susceptibility of carnosine to degradation by carnosinases nih.govresearchgate.net. The hydroxyl radical scavenging activity of cyclodextrins can act synergistically with the antioxidant properties of carnosine nih.gov. Studies have reported the functionalization of beta-cyclodextrin at the 3- or 6-positions through conjugation with carnosine google.com.

Polyethylene Glycol (PEG) Conjugation

Polyethylene glycol (PEG) conjugation is a widely used strategy in peptide therapeutics to increase the molecular weight of peptides nih.gov. This increase in size can help peptides evade rapid kidney filtration, thereby extending their half-life in the bloodstream nih.gov. PEG is considered a non-biological molecule used in peptide conjugation for therapeutic purposes nih.gov. PEG-appended cyclodextrin conjugates have also been developed for use in drug delivery systems mdpi.com. While PEGylation is a recognized method for enhancing peptide pharmacokinetics and stability, specific detailed research findings on the PEGylation of this compound or carnosine itself for property enhancement were not prominently featured in the examined literature.

Biotinylation and Other Labeling Approaches

Biotinylation is a labeling approach that has been applied to carnosine. A carnosine derivative conjugated with biotin (B1667282) has been synthesized and structurally characterized nih.govresearchgate.net. This carnosine-biotin conjugate has been utilized to functionalize avidin- and streptavidin-coated gold nanoparticles (AuNPs), leveraging the high binding affinity between biotin and avidin (B1170675)/streptavidin nih.govresearchgate.net. This strategy can be employed for various applications, including targeted delivery or immobilization. While biotinylation provides a specific handle for interaction with avidin or streptavidin, detailed information on other broad labeling approaches specifically applied to this compound or carnosine for the primary purpose of enhancing their inherent chemical or biological properties (beyond enabling detection or immobilization) was not extensively covered in the provided sources.

Molecular Mechanisms of Action of Palmitoyl Carnosine and Carnosine Scaffolds

Oxidative Stress Mitigation Pathways

Carnosine and related scaffolds contribute to mitigating oxidative stress through several distinct pathways. These include directly neutralizing harmful reactive species and indirectly enhancing the cellular antioxidant defense mechanisms.

Direct Free Radical Scavenging Mechanisms

One of the primary ways carnosine and its derivatives combat oxidative stress is by directly reacting with and neutralizing free radicals. This scavenging activity helps to prevent damage to cellular components such as lipids, proteins, and nucleic acids. frontiersin.orgnih.govsemanticscholar.org

Carnosine has been shown to effectively scavenge various ROS. Studies indicate that carnosine can decrease intracellular levels of superoxide (B77818) anions (O₂⁻•). mdpi.commdpi.com The hydroxyl radical (•HO), a highly reactive and short-lived species, is also a target for carnosine's scavenging activity. wikipedia.orgiiab.meuni.luctdbase.org Carnosine can inhibit the oxidative modifications of proteins exposed to hydroxyl radicals. frontiersin.orgnih.gov Peroxyl radicals (RO₂•), another class of ROS, are also scavenged by carnosine. nih.govwikipedia.orgnih.govresearchgate.net

Research findings highlight the ability of carnosine to scavenge reactive oxygen species and alpha-beta-unsaturated aldehydes formed during lipid peroxidation. frontiersin.orgnih.gov This direct interaction contributes to the protective effect against oxidative damage.

In addition to ROS, carnosine is also capable of detoxifying reactive nitrogen species (RNS). Peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of superoxide with nitric oxide, is a significant RNS neutralized by carnosine. wikipedia.orgunich.itnih.govctdbase.org Carnosine has been shown to decrease levels of nitric oxide (NO) in certain cellular contexts. mdpi.comnih.govuni.luctdbase.orgguidetopharmacology.orgscience-softcon.de The imidazole (B134444) ring of carnosine is reported to rapidly react with hypochlorous acid (HOCl), producing an imidazole chloramine (B81541) and thereby limiting its oxidative activity. nih.govencyclopedia.pubresearchgate.net

Indirect Antioxidant System Modulation

Beyond direct scavenging, carnosine and its scaffolds can indirectly enhance the cellular antioxidant defense by modulating key signaling pathways and the activity of endogenous antioxidant enzymes. nih.govencyclopedia.pub

Carnosine can modulate the activity of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of the cellular antioxidant response. nih.govencyclopedia.pubmdpi.com Under conditions of oxidative stress, carnosine is able to increase Nrf2 expression and its translocation to the nucleus. nih.govnih.govencyclopedia.pub In the nucleus, Nrf2 regulates the transcription of numerous genes containing an antioxidant response element (ARE) in their promoter region. nih.govencyclopedia.pub While the exact mechanism by which carnosine activates the Nrf2 pathway is not fully elucidated, some research suggests it may involve the activation of the PI3K/AKT pathway. nih.govencyclopedia.pub Studies in porcine myoblast cells under oxidative stress conditions demonstrated that carnosine pre-treatment increased the mRNA abundance of the Nrf2 transcription factor (NEF2L2) and several downstream genes known to reduce H₂O₂. nih.govplos.org Carnosine's protective function against UVA radiation in human skin fibroblast spheroids has also been linked to the activation of the Nrf2 pathway, leading to the upregulation of ROS-detoxifying enzymes. unimi.it

Carnosine can influence the activity of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). wikipedia.orgnih.govlipidmaps.orgnih.govaccscience.comresearchgate.netresearchgate.net By modulating the activity of these enzymes, carnosine contributes to a more robust cellular defense against oxidative damage. For instance, SOD is responsible for the dismutation of superoxide radicals into oxygen and hydrogen peroxide, while CAT and GPx further break down hydrogen peroxide into water and oxygen. accscience.com Some studies indicate that carnosine can enhance the activity of these enzymes. researchgate.net Research combining carnosine with lactobacillus in a mouse model of stress showed increased activity of antioxidant enzymes and upregulation of antioxidant genes in the Nrf2 signaling pathway. doaj.org

Transition Metal Ion Chelation as an Antioxidant Strategy

Carnosine exhibits metal chelating properties, primarily through the imidazole ring of its histidine residue. This chelation can sequester transition metal ions, such as copper and iron, which are known catalysts for the formation of reactive oxygen species (ROS) via Fenton-like reactions. By binding to these metal ions, carnosine can reduce their availability to participate in reactions that generate damaging free radicals, thereby exerting an antioxidant effect. Studies have shown that the metal chelating activity of carnosine is associated with its imidazole ring. repec.orgccsenet.orgjfda-online.com While Palmitoyl (B13399708) carnosine's specific metal chelating activity has not been as extensively studied as carnosine's, the presence of the carnosine scaffold suggests it may retain some of this capability, although its lipophilic nature might influence its interaction with metal ions in different cellular compartments.

Data illustrating the metal chelating activity of carnosine and its constituents:

| Compound | Metal Chelating Activity (at 100 mM) |

| Carnosine | Similar to imidazole ccsenet.org |

| Imidazole | High ccsenet.org |

| L-Histidine | No significant activity ccsenet.org |

| β-Alanine | Detectable, but low ccsenet.org |

This table summarizes findings indicating that the imidazole ring is crucial for carnosine's metal chelating ability. repec.orgccsenet.org

Aldehyde and Reactive Carbonyl Species Scavenging

Carnosine is a well-recognized scavenger of reactive carbonyl species (RCS), which are highly reactive molecules formed during oxidative stress and metabolic processes, including lipid peroxidation and glucose oxidation. encyclopedia.pubnih.govmdpi.comresearchgate.net These RCS, such as methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 4-hydroxynonenal (B163490) (HNE), can modify proteins, lipids, and DNA, leading to cellular dysfunction and contributing to the development of various diseases. encyclopedia.pubnih.govnih.gov Carnosine reacts with these reactive aldehydes through its imidazole ring, forming stable adducts that can be detoxified and eliminated from the body. encyclopedia.pubnih.govmdpi.comresearchgate.net This "carbonyl trapping" mechanism is considered a significant aspect of carnosine's protective effects. nih.govtandfonline.com Palmitoyl carnosine, possessing the carnosine structure, is also expected to exhibit RCS scavenging activity, potentially with altered kinetics or localization due to the attached palmitoyl group.

Comparison of carnosine's scavenging effectiveness against different RCS in vitro:

| Reactive Carbonyl Species | Carnosine Scavenging Effectiveness |

| HNE | Most effective nih.gov |

| Methylglyoxal | Effective encyclopedia.pubnih.gov |

| Glyoxal | Effective encyclopedia.pubnih.gov |

| MDA | Effective nih.gov |

This table highlights carnosine's capacity to scavenge various reactive carbonyl species. nih.gov

Advanced Glycation End-product (AGE) Formation Inhibition

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and free amino groups of proteins, lipids, or nucleic acids. nih.govnih.govwikipedia.org This process, known as glycation, is accelerated in conditions like hyperglycemia and oxidative stress and contributes to the pathogenesis of age-related diseases and diabetic complications. nih.govnih.govresearchgate.net Carnosine effectively inhibits AGE formation by directly reacting with reactive carbonyl intermediates, such as MGO and GO, which are precursors to AGEs. encyclopedia.pubnih.govnih.govresearchgate.net By scavenging these dicarbonyls, carnosine prevents their reaction with proteins and other biomolecules, thus blocking the formation of harmful AGEs. encyclopedia.pubnih.govnih.govresearchgate.net Some research also suggests carnosine might be able to reverse previously formed AGEs. nih.govresearchgate.net Given that this compound contains the carnosine moiety, it is likely to share this AGE inhibitory property, potentially with modified efficacy depending on its cellular processing and localization.

Studies on carnosine's effect on AGE formation:

| Study Type | Finding | Citation |

| In vitro | Carnosine prevents the formation of AGEs. nih.gov | nih.gov |

| Animal | Carnosine prevents the formation of AGEs. nih.gov | nih.gov |

| Human | Limited human studies, but findings suggest anti-glycating properties. nih.gov | nih.govmdpi.com |

This table summarizes the evidence supporting carnosine's ability to inhibit AGE formation across different study types. nih.govmdpi.com

Advanced Lipoxidation End-product (ALE) Formation Prevention

Similar to AGEs, Advanced Lipoxidation End-products (ALEs) are formed from the reaction of reactive carbonyl species, specifically those derived from the peroxidation of polyunsaturated fatty acids (PUFAs), with proteins and other biomolecules. nih.govuni.ludiabetesjournals.org Key ALE precursors include reactive aldehydes like HNE and malondialdehyde (MDA). nih.govnih.gov The formation of ALEs is a significant consequence of oxidative stress and is implicated in the development of various pathologies. nih.gov Carnosine has demonstrated the ability to prevent ALE formation by scavenging these reactive lipid peroxidation products. uni.ludiabetesjournals.orgresearchgate.net By trapping aldehydes like HNE and MDA, carnosine reduces their interaction with biomolecules, thereby mitigating lipoxidative damage. nih.govnih.gov Research indicates that carnosine can diminish the levels of ALEs in tissues. researchgate.net this compound, with its lipophilic tail, might be particularly effective at interacting with lipid peroxidation products and preventing ALE formation within lipid-rich environments or cell membranes.

Research findings on carnosine's impact on ALEs:

| Finding | Citation |

| Carnosine inhibits the formation of ALEs. researchgate.net | researchgate.net |

| Carnosine reduces the level of ALEs in tissues. researchgate.net | researchgate.net |

This table presents key findings regarding carnosine's role in preventing ALE formation. researchgate.net

Anti-Inflammatory Signaling Cascades

Beyond its antioxidant and anti-glycation activities, carnosine also exhibits anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response. mdpi.comresearchgate.netresearchgate.net While specific studies on this compound's direct impact on these pathways are less common, the carnosine scaffold's established anti-inflammatory mechanisms provide a basis for understanding its potential effects.

Downregulation of Pro-Inflammatory Cytokines and Chemokines (e.g., IL-1β, IL-6, TNF-α, MCP-1)

Experimental evidence of carnosine's effect on pro-inflammatory cytokines:

| Cytokine/Chemokine | Effect of Carnosine Treatment (Experimental Studies) | Citation |

| IL-1β | Decreased levels/expression researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| IL-6 | Decreased levels/expression researchgate.netnih.gov | researchgate.netnih.gov |

| TNF-α | Decreased levels/expression researchgate.netnih.gov | researchgate.netnih.gov |

| MCP-1 | Decreased levels/expression mdpi.com | mdpi.com |

This table summarizes findings from experimental studies on carnosine's ability to downregulate specific pro-inflammatory mediators. researchgate.netmdpi.comnih.govnih.gov

Inhibition of Inflammasome Activation (e.g., NLRP3)

The inflammasome is a multiprotein complex that plays a critical role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of inflammasomes, particularly the NLRP3 inflammasome, leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, triggering a potent inflammatory response. nih.govmdpi.comfrontiersin.org Dysregulation of NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory diseases. mdpi.comfrontiersin.org While direct evidence for this compound's effect on inflammasome activation is limited in the provided search results, carnosine itself has been explored for its potential to modulate inflammasome activity. Some research suggests that carnosine or related compounds may influence pathways related to inflammasome activation. nih.govmdpi.com Further research is needed to fully elucidate the direct impact of this compound on specific inflammasomes like NLRP3.

Modulation of Key Signaling Pathways (e.g., NF-κB, p38 MAPK, JNK)

Carnosine, serving as a foundational scaffold for derivatives like this compound, has been shown to influence signaling pathways involved in inflammation and stress responses. Studies indicate that carnosine can suppress the activity of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes nih.govunict.it. For instance, in murine macrophages challenged with pro-inflammatory stimuli, carnosine attenuated the phosphorylation of Akt and down-regulated the mRNA levels of TNF-α and IL-6, while up-regulating anti-inflammatory mediators like IL-4, IL-10, and TGF-β1 nih.gov. This suggests a role for carnosine, and potentially its lipophilic derivatives, in mitigating inflammatory signaling cascades.

Furthermore, carnosine has been reported to decrease TNF-α and IL-6 production through the suppression of NF-κB, p65, and p38 MAPK signaling in the context of copper peptide activity mdpi.com. This highlights the potential for carnosine-based structures to interfere with key components of inflammatory pathways, including p38 MAPK. While direct studies on the modulation of JNK by this compound were not explicitly found in the provided search results, the known interactions of carnosine with related stress-activated protein kinases like p38 MAPK suggest a potential area for further investigation for this compound. The ability to modulate these pathways underscores the potential therapeutic applications of this compound in conditions characterized by chronic inflammation and aberrant signaling.

Cellular Homeostasis and Metabolic Regulation

The influence of this compound and carnosine extends to the maintenance of cellular homeostasis and the regulation of metabolic processes. These compounds have been implicated in enhancing cellular energy metabolism, modulating intracellular ion concentrations, and significantly impacting the composition and structure of the extracellular matrix.

Energetic Metabolism Enhancement in Cellular Models (e.g., ATP, Nicotinic Coenzymes)

Carnosine has demonstrated the ability to ameliorate the energy state of cells in various models. In murine macrophages, treatment with carnosine led to a generalized improvement in cellular energy status, evidenced by an increase in total nucleoside triphosphate concentrations (ATP, GTP, UTP, and CTP) and the sum of intracellular nicotinic coenzymes (NAD+ + NADH and NADP+ + NADPH) nih.govresearchgate.netresearchgate.net. Specifically, at a concentration of 20 mM, carnosine increased the total amount of nucleoside triphosphates by 47.9% in challenged macrophages compared to control cells nih.gov. Carnosine also decreased the oxidized (NADP+)/reduced (NADPH) ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) in a concentration-dependent manner, suggesting an inhibitory effect on a major source of reactive oxygen species in these cells nih.govresearchgate.net.

In human microglial cells, carnosine was shown to rescue cellular energy metabolism status following a pro-inflammatory challenge, restoring basal conditions for high-energy triphosphates and nicotinic coenzymes nih.govunict.it. Carnosine treatment led to a significant increase in the ATP/ADP ratio, indicative of enhanced cellular phosphorylating capacity and energy generation through oxidative metabolism mdpi.comnih.gov. This enhancement of energy metabolism suggests that carnosine, and potentially this compound, can support cellular function and resilience, particularly under conditions of metabolic stress.

Modulation of Intracellular Ion Homeostasis (e.g., Ca2+ influx)

Carnosine has been reported to play a role in regulating intracellular ion homeostasis, particularly concerning calcium ions. While possessing a relatively low affinity for Ca2+ (Kd ~1 mM), the high intracellular concentrations of carnosine (10–20 mM in muscle) suggest it can bind significant amounts of intracellular Ca2+ physiology.org. Studies suggest that carnosine can bind Ca2+ with millimolar affinity at physiological pH, and acidification can lead to the release of Ca2+ ions from carnosine in a mock intracellular solution physiology.org.

Furthermore, carnosine has been suggested to influence intracellular calcium concentrations and myocardial contractility nih.gov. It may regulate excitation-contraction coupling by influencing Ca2+ release from the sarcoplasmic reticulum via ryanodine (B192298) receptors (RyR2) and Ca2+ reuptake via SERCA2 nih.gov. Carnosine may also function as a diffusible cytoplasmic Ca2+-H+ exchanger in cardiomyocytes mdpi.com. Research in rats treated with cisplatin (B142131) indicated that carnosine partially restored altered electrolyte homeostasis, including calcium levels, which had been depressed by cisplatin administration ajol.info. This suggests a role for carnosine in maintaining calcium balance, which is critical for various cellular processes. The potential for this compound to exert similar effects on ion homeostasis warrants further investigation.

Impact on Extracellular Matrix Remodeling

This compound and carnosine scaffolds have a notable impact on the remodeling of the extracellular matrix (ECM), a dynamic network of proteins and carbohydrates that provides structural support and regulates cellular functions. This impact includes the stimulation of key ECM components like collagen and elastin (B1584352), as well as the regulation of fibronectin and glycosaminoglycan production.

Stimulation of Collagen and Elastin Synthesis

Several studies highlight the ability of peptides, including carnosine and palmitoylated peptides, to stimulate the synthesis of collagen and elastin, crucial proteins for tissue structure and elasticity. Signal peptides, which include carnosine and its derivatives, can stimulate fibroblasts to increase the production of collagen, elastin, fibronectin, and glycosaminoglycans mdpi.comnih.govmdpi.comresearchgate.net. This increased production contributes to the regeneration of the skin matrix and can lead to improvements in skin elasticity and a reduction in the appearance of fine lines and wrinkles mdpi.comresearchgate.netrjtcsonline.com.

Specifically, palmitoyl tripeptide-3/5 has been shown to stimulate collagen production in both in vitro and in vivo studies, potentially through the growth factor TGFβ mdpi.comresearchgate.net. While direct studies on this compound's effect on collagen and elastin synthesis are less detailed in the provided results compared to other palmitoylated peptides, carnosine itself has been linked to supporting fibroblast cells responsible for producing new collagen lifejacketskin.com. The palmitoyl modification in this compound is designed to enhance skin permeation mdpi.comresearchgate.net, suggesting that it could effectively deliver the carnosine scaffold to fibroblasts in the dermis, thereby potentially stimulating collagen and elastin synthesis. Some peptides containing carnosine derivatives or similar structures have shown to stimulate the formation of extracellular matrix components, including collagen I, collagen III, and elastin google.com.

Regulation of Fibronectin and Glycosaminoglycan Production

Beyond collagen and elastin, this compound and carnosine scaffolds also influence the production of other key ECM components, such as fibronectin and glycosaminoglycans (GAGs). Signal peptides, including carnosine, are known to increase the production of fibronectin and glycosaminoglycans by stimulating fibroblasts mdpi.comnih.govmdpi.comresearchgate.net. Fibronectin is a glycoprotein (B1211001) involved in cell adhesion, migration, and differentiation, playing a crucial role in tissue repair and remodeling researchgate.net. Glycosaminoglycans, such as hyaluronic acid, are polysaccharides that contribute to tissue hydration, lubrication, and structural integrity researchgate.netscidoc.org.

Enzyme Activity Modulation

Effects on Other Enzyme Systems (e.g., Phosphorylase b, ATPases)

Beyond carnosinases and metalloproteinases, carnosine and its scaffolds may interact with other enzyme systems involved in cellular metabolism.

Phosphorylase b is an enzyme involved in glycogenolysis, the breakdown of glycogen (B147801) into glucose, which is a crucial process for energy production, particularly in muscle tissue units.itresearchgate.net. The activity of phosphorylase b is regulated by various factors, including allosteric effectors and covalent modification units.it.

ATPases, such as Na+/K+ ATPase and Ca2+ ATPase, are enzymes that utilize ATP to power ion transport across cell membranes, essential for maintaining cellular homeostasis and processes like muscle contraction units.it. Myosin ATPase is involved in the cross-bridge cycling during muscle contraction, also requiring ATP hydrolysis units.it.

The provided search results mention carnosine's presence in tissues with high metabolic rates, such as muscle and brain, and its potential role in modulating energy metabolism nih.govresearchgate.netnih.govnih.gov. One study on chronic ethanol-intoxicated rats investigated the effect of carnosine treatment on various liver enzymes, including glycogen phosphorylase and ATPases (although not explicitly detailed for specific ATPases like Na+/K+ or Ca2+ ATPase) journalagent.com. The study reported that ethanol (B145695) intoxication disturbed the activity of several enzymes, including glycogen phosphorylase, and that carnosine administration ameliorated these toxic effects journalagent.com. However, this study focused on carnosine, not this compound, and the data presented are in the context of ethanol toxicity rather than a direct modulation study of the enzymes by carnosine.

Another source discusses carnosine's potential to influence cellular ATP concentrations and its possible inhibition of ATP production during glycolysis nih.gov. It also mentions carnosine's influence on enzymes involved in energy metabolism nih.gov. However, specific data on the direct interaction or modulation of phosphorylase b or specific ATPases by this compound are not available in the provided search results. The effects observed with carnosine in the context of ethanol toxicity or general metabolic influence would require specific studies with this compound to determine if similar interactions or modulations occur.

Data Table:

Based on the provided search results, specific quantitative data on the direct modulation of the listed enzymes by this compound is limited. The information primarily discusses the known interactions of carnosine or the general roles of the enzymes. Therefore, a detailed data table specifically for this compound's enzyme modulation cannot be generated from the provided snippets.

However, based on the information regarding carnosine and carnosinases, a conceptual table illustrating the goal of this compound synthesis could be presented:

| Compound | Interaction with CNDP1 | Interaction with CNDP2 | Hydrolysis Resistance by Carnosinases | Expected Outcome for this compound |

| Carnosine | Substrate | Substrate (at higher pH) | Low | Increased hydrolysis resistance |

| This compound | Not specified in results | Not specified in results | Expected to be higher than Carnosine | Reduced degradation, increased bioavailability |

Preclinical Research Models and Methodologies for Palmitoyl Carnosine

In Vitro Cellular Models for Efficacy Assessment

Human Dermal Fibroblast Cultures

Research on the direct effects of palmitoyl (B13399708) carnosine on human dermal fibroblast cultures is limited. However, studies on palmitoyl oligopeptide complexes, which may contain palmitoylated dipeptides similar in structure, have been conducted. One study on a palmitoyl oligopeptide complex (PTC) demonstrated positive effects on the proliferation of human dermal fibroblasts (HDF-a). The study indicated that this complex could stimulate the biosynthesis of extracellular matrix proteins such as collagens and integrins, suggesting a potential role in anti-aging mechanisms. researchgate.net

Keratinocyte Cell Lines

Cancer Cell Lines (e.g., Breast Cancer Cells, Prostate Cancer Cells, Glioblastoma)

There is a notable lack of research specifically investigating the effects of palmitoyl carnosine on breast cancer, prostate cancer, or glioblastoma cell lines. While numerous studies have explored the anti-cancer properties of carnosine in these models, showing effects on cell proliferation, metabolism, and apoptosis, these findings cannot be directly extrapolated to this compound. independent.co.uknih.govresearchgate.netntu.ac.uknih.govnih.govfrancis-press.comnih.govku.edunih.govfrontiersin.orgresearchgate.net The addition of the palmitoyl group significantly alters the molecule's lipophilicity, which would likely affect its cellular uptake, bioavailability, and mechanism of action.

Immune Cell Cultures (e.g., Macrophages, Microglia, Lymphocytes)

Specific studies on the effects of this compound on macrophages, microglia, and lymphocytes are not prevalent in the current scientific literature. Research on carnosine has shown that it can modulate the function of immune cells. For instance, carnosine has been demonstrated to decrease oxidative stress and inflammation in murine macrophages and protect microglial cells from Aβ-induced toxicity. carusogiuseppe.netresearchgate.netnih.govnih.govnih.govmdpi.comcarusogiuseppe.netnih.govnih.govfrontiersin.orgresearchgate.net Studies on palmitic acid, a component of this compound, have shown it can influence lymphocyte and macrophage functions, but these effects are distinct from the complete molecule. mdpi.comnih.gov Without direct studies, the immunomodulatory effects of this compound remain speculative.

Neuronal and Glial Cell Models

There is a lack of in vitro studies specifically examining the effects of this compound on neuronal and glial cell models. Research on carnosine has identified its presence and potential protective roles in these cell types. nih.govfrontiersin.org However, the impact of the palmitoyl modification on these functions is unknown.

Kidney Tubular Epithelial Cells and Podocytes

No specific research on the effects of this compound on kidney tubular epithelial cells and podocytes was identified. Studies on carnosine have shown protective effects against hyperglycemia-induced apoptosis and podocyte loss in diabetic models and have demonstrated the ability to alleviate kidney tubular epithelial injury. nih.govresearchgate.netnih.govnih.govnih.govscispace.comresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org The lipophilic nature of this compound could potentially influence its interaction with and effects on these renal cells, but this has not been experimentally verified.

Endothelial Cell Systems

While specific research focusing solely on the effects of this compound on endothelial cell systems is not extensively detailed in publicly available literature, the broader class of palmitoylated peptides has been investigated in related contexts. For instance, some palmitoyl oligopeptides have been shown to promote angiogenesis in in vivo models by encouraging endothelial cell migration and tubulogenesis. cir-safety.org Additionally, certain carrier peptides are known to be crucial for tissue repair processes like angiogenesis by chemoattracting capillary endothelial cells. mdpi.com These findings suggest a potential area of investigation for this compound, given its structural similarity as a lipid-peptide conjugate, but direct experimental evidence in dedicated endothelial cell system models remains to be broadly documented.

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are crucial for understanding the systemic effects of compounds like this compound. The attachment of a palmitoyl group to the carnosine dipeptide is designed to enhance its lipophilicity, thereby increasing its permeation through the skin's stratum corneum. mdpi.comscispace.com This modification is intended to improve its bioavailability for localized effects. While extensive in vivo data for this compound across a wide range of animal models is limited in scientific literature, its acclaimed properties form the basis for its use in various conceptual models.

Models of Oxidative Stress and Inflammation

This compound is recognized for its potent antioxidant properties, which are fundamental to its proposed biological activities. innovingredients.cominnovingredients.com It is suggested to combat oxidative cell damage by neutralizing metal ions and reducing the impact of reactive oxygen species (ROS). innovingredients.comulprospector.com In conceptual models of oxidative stress, this compound is proposed to help prevent cellular senescence by inhibiting inflammation and reducing ROS levels. ulprospector.com While these mechanisms are described, detailed studies in specific in vivo animal models of oxidative stress and inflammation induced by factors like UV radiation or pollutants are not extensively published for this specific compound. However, related compounds like Palmitoyl Tetrapeptide-7 have demonstrated anti-inflammatory effects in mouse skin models. scispace.com

Models of Cellular Aging and Tissue Damage

In the context of cellular aging, this compound has been investigated for its anti-senescence capabilities. It has been reported to delay the replicative senescence and extend the lifespan of fibroblasts in vitro. innovingredients.cominnovingredients.com This effect is linked to its antioxidant and anti-glycation activities, which mitigate cumulative cellular damage that contributes to the aging phenotype. By protecting skin cells from DNA damage and boosting protective mechanisms, it is positioned as a compound that can counteract processes associated with tissue damage and aging. innovingredients.com

Models of Impaired Metabolism (e.g., High-Glucose Conditions)

A key mechanism attributed to this compound is its anti-glycation activity. innovingredients.cominnovingredients.com Glycation is a process where sugar molecules, such as glucose, improperly bind to proteins like collagen, leading to the formation of Advanced Glycation End-products (AGEs). This process can impair protein function, cause cellular damage, and is accelerated in high-glucose conditions, such as diabetes. By inhibiting glycation, this compound is proposed to protect proteins from this form of damage, thereby preserving tissue structure and function in metabolic models characterized by hyperglycemia. yahoo.comyahoo.com

Models of Tissue Regeneration and Wound Healing

In models of tissue repair, this compound is noted for its potential to support the healing process. It is reported to up-regulate the expression of growth factors that are essential during wound healing. innovingredients.cominnovingredients.com The base dipeptide, carnosine, is itself recognized for its wound healing activity. mdpi.com By combining this inherent activity with the enhanced delivery afforded by the palmitoyl group, this compound is theoretically positioned to be effective in models of tissue regeneration. However, specific in vivo studies detailing its efficacy and mechanism in animal wound healing models are not widely available in the reviewed literature.

Advanced Analytical and Characterization Techniques in Palmitoyl Carnosine Research

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the analysis, purification, identification, and quantification of palmitoyl (B13399708) carnosine and related lipopeptides. HPLC is a widely used method for the separation of peptides and lipopeptides, allowing for the isolation of individual components from complex mixtures. frontiersin.orgscielo.org.mx Preparative or semi-preparative chromatographic columns can be employed for the isolation of purified lipopeptides. frontiersin.org

HPLC and UPLC systems are also utilized for the quantitative detection of lipopeptides. frontiersin.org Identification is typically achieved by comparing the retention time (Rt) of the sample with that of a standard lipopeptide. scielo.org.mx Quantification requires the establishment of a calibration curve using known concentrations of a standard. scielo.org.mx Reversed-phase (RP) separation, commonly performed using C8 or C18 columns with a water/acetonitrile (B52724) gradient elution system, is a classic methodology in peptide and lipopeptide analysis and is frequently used for quantitative LC-MS. frontiersin.org The purity of lipopeptides can often be achieved up to 95% using chromatographic methods. scielo.org.mx For instance, analytical HPLC using an acetonitrile (0.1% TFA)/water (0.1% TFA) gradient has been employed to determine the purity of a palmitoyl lipopeptide. acs.org

Spectrometric Characterization Methods (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy)

Spectrometric techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the detailed structural characterization and identification of palmitoyl carnosine.

Mass Spectrometry (MS) is an analytical technique used to identify analytes based on their mass-to-charge (m/z) ratio after ionization. scielo.org.mx It provides essential information regarding the molecular mass and structural features of compounds. springernature.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption-Ionization Tandem Mass Spectrometry (MALDI-MS/MS) are commonly used for lipopeptide analysis. scielo.org.mxspringernature.com ESI-MS has been used to measure the molar mass of palmitoyl lipopeptides, confirming their expected molecular weight. acs.org MALDI-MS imaging has also been applied to study the distribution of related compounds, such as palmitoyl-L-carnitine, in biological tissues. acs.orgdiva-portal.org LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful combination for the structural identification of lipopeptide biosurfactants, where the LC separates the components before they are analyzed by MS. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of both the peptide and the fatty acid components of lipopeptides. frontiersin.org Analysis through specific 1D and 2D NMR experiments can elucidate the position of linkages between the fatty acid chain and the peptide. frontiersin.orgreading.ac.ukacs.org NMR experiments, including heteronuclear 2D 1H-15N HSQC NMR, are feasible for identifying and assigning the amino acid sequence within the peptide moiety. frontiersin.org NMR has been successfully applied to characterize carnosine derivatives and confirm their chemical structures. researchgate.netresearchgate.net

Spectroscopic Analysis for Structural and Interaction Studies (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Circular Dichroism, Fluorescence Spectroscopy)

Various spectroscopic methods are employed to investigate the structural conformation, self-assembly, and interactions of this compound and related peptide amphiphiles.

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable tool for analyzing the secondary structure of peptides and peptide amphiphiles, particularly in identifying the presence of β-sheet structures through characteristic peaks in the amide I' region. acs.orgreading.ac.ukresearchgate.netreading.ac.uk FTIR can also provide information on the ordering of lipid chains. reading.ac.uk It has been used in conjunction with Raman spectroscopy to investigate the zinc-binding properties of carnosine derivatives, as metal ion complex formation with the histidine residue is important for carnosine's biological roles. acs.org

Raman Spectroscopy can complement FTIR in providing insights into vibrational modes and molecular interactions, including those involving metal ions. acs.org

Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides and peptide amphiphiles in solution. acs.orgacs.orgresearchgate.netresearchgate.netnih.govmdpi.com CD spectra can reveal the presence of ordered structures like β-sheets, characterized by specific minima and maxima at certain wavelengths. acs.orgresearchgate.net

Fluorescence Spectroscopy is utilized to study the self-assembly behavior of peptide amphiphiles, including the determination of the critical aggregation concentration (cac). acs.orgacs.orgmdpi.comrsc.org Fluorescent probes, such as pyrene (B120774) or ThT, are often used for this purpose, as their fluorescence properties change upon interaction with aggregates. acs.orgacs.orgrsc.org Fluorescence spectroscopy can also be used to analyze interactions with lipid bilayers. mdpi.com

Electron Microscopy for Morphological and Ultrastructural Analysis (e.g., Cryogenic Transmission Electron Microscopy (Cryo-TEM), Transmission Electron Microscopy (TEM), Freeze Fracture Electron Microscopy (EM))

Electron microscopy techniques provide visual evidence of the morphology and ultrastructure of self-assembled this compound structures and their interactions with other materials.

Transmission Electron Microscopy (TEM) is used to image the morphology of peptide amphiphile assemblies, such as nanofibers and nanotapes. acs.orgreading.ac.ukresearchgate.netdntb.gov.uaresearchgate.net Samples are typically stained with heavy metals for contrast before imaging. reading.ac.ukresearchgate.net TEM has also been used to observe the morphology of niosomes containing carnosine derivatives and liposomes encapsulating carnosine. researchgate.netscispace.com

Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the imaging of samples in a vitrified state, preserving their native structure in solution without the need for staining. acs.orgreading.ac.ukacs.org Cryo-TEM is particularly useful for visualizing the morphology of soft molecular assemblies like nanotapes and twisted fibrils formed by peptide amphiphiles. acs.orgacs.org It has also been applied in the structural analysis of protein complexes, such as Hedgehog acyltransferase (HHAT) with palmitoyl-CoA, providing high-resolution 3D reconstructions. nih.govmyscope.training

Freeze Fracture Electron Microscopy (EM), while mentioned in the outline, was not specifically detailed in the search results concerning this compound. However, freeze-fracture sample preparation has been described in the context of cryogenic scanning electron microscopy (cryo-SEM) for imaging frozen samples. reading.ac.uk This technique typically involves fracturing a frozen sample to reveal internal structures and then creating a replica for imaging.

Bioanalytical Assays for Cellular and Molecular Interactions (e.g., MTT Assay for Cell Viability, DNA Synthesis Induction, Gene Expression Analysis, Cytokine Quantification)

Bioanalytical assays are essential for evaluating the biological effects and interactions of this compound at the cellular and molecular levels.

The MTT assay is a common colorimetric assay used to assess cell viability and cytotoxicity. acs.orgnih.govsciencepublishinggroup.comnih.govcir-safety.org It measures the metabolic activity of cells, where viable cells convert MTT tetrazolium dye into a purple formazan (B1609692) product. This assay has been used to determine the cytotoxicity profiles of palmitoyl lipopeptides against various cell lines. acs.orgnih.gov

Assays for DNA synthesis induction, such as measuring the incorporation of radioactive thymidine, have been used to study the stimulatory effects of palmitoyl oligopeptides on cell proliferation, specifically on lymphocytes. cir-safety.org

Gene expression analysis, including techniques like RNA-sequencing and ELISA for quantifying specific proteins, is employed to investigate the molecular mechanisms underlying the effects of palmitoyl peptides on cells. sciencepublishinggroup.com This can reveal how these compounds influence the expression levels of genes and proteins involved in processes like collagen synthesis and other cellular pathways. sciencepublishinggroup.com

Cytokine quantification, while listed in the outline, was not specifically detailed in the provided search results in the context of this compound research. However, cytokine levels are commonly measured in biological studies to assess inflammatory responses and cellular signaling, and such techniques could potentially be applied to evaluate the immunomodulatory effects of this compound.

Future Directions and Research Gaps in Palmitoyl Carnosine Investigation

Elucidation of Novel Molecular Targets

A primary avenue for future research is the comprehensive identification of Palmitoyl (B13399708) Carnosine's molecular targets. The parent compound, carnosine, is known to exert its effects through a multimodal mechanism of action, interacting with various pathways rather than a single receptor. mdpi.com Research has identified specific targets for carnosine, such as Glycine N-methyltransferase (GNMT), and its ability to modulate key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which governs the expression of numerous antioxidant enzymes. nih.govresearchgate.net

The lipophilicity of Palmitoyl Carnosine suggests it may interact differently with the cellular environment compared to its hydrophilic parent. Its enhanced ability to partition into lipid bilayers could facilitate unique interactions with membrane-bound proteins, receptors, or intracellular signaling complexes that are inaccessible to carnosine. Future investigations should, therefore, focus on:

Comparative Target Profiling: Employing techniques such as computational docking studies, affinity chromatography, and cellular thermal shift assays (CETSA) to compare the binding profiles of this compound and carnosine against a broad array of cellular proteins.

Membrane Interactome Analysis: Investigating the interaction of this compound with lipid rafts and membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transmembrane enzymes.

Pathway Deconvolution: Utilizing genetic and pharmacological tools (e.g., siRNA, CRISPR/Cas9, specific inhibitors) in cell-based models to validate novel targets and elucidate their role in the downstream signaling cascades activated by this compound.

By identifying targets that are uniquely or more potently modulated by this compound, researchers can uncover novel mechanisms of action and potentially new therapeutic avenues for investigation.

| Potential Area of Investigation | Research Techniques | Objective |

| Novel Protein Binding | Affinity Chromatography, Molecular Docking, CETSA | To identify proteins that bind specifically or with high affinity to this compound. |

| Membrane Protein Modulation | Patch-Clamp Electrophysiology, FRET/BRET Assays | To determine effects on ion channels, GPCRs, and other transmembrane proteins. |

| Enzyme Activity Modulation | In vitro Enzyme Assays | To screen for inhibitory or activating effects on key enzymes in pathological pathways. |

| Transcription Factor Activity | Luciferase Reporter Assays, ChIP-Seq | To assess the impact on the activity of transcription factors beyond Nrf2. |

Development of Advanced Delivery Systems and Formulations (for enhanced research applications beyond clinical context)

A significant challenge in the study of carnosine is its rapid degradation by serum carnosinases (CNDP1 and CNDP2), which limits its bioavailability in preclinical models. mdpi.compeerj.commdpi.com While derivatization to this compound may offer some protection against enzymatic hydrolysis, ensuring consistent and reproducible delivery in research settings is paramount for obtaining reliable data. The development of advanced formulations is crucial not for clinical application, but for enhancing the precision and validity of preclinical research.

As a lipophilic peptide amphiphile, this compound is amenable to incorporation into various nanodelivery systems. mdpi.com Future research should explore:

Lipid-Based Nanocarriers: Systems such as nanoliposomes, solid lipid nanoparticles (SLNs), and nanoemulsions can encapsulate this compound, potentially improving its stability and controlling its release profile in vitro and in vivo. researchgate.net

Self-Assembling Systems: Investigating the inherent ability of lipid-like peptides like this compound to self-assemble into structures such as micelles or nanovesicles. acs.org These systems can be characterized for their size, stability, and release kinetics.

Peptide-Based HDL (pHDL): Exploring the use of pHDL nanodiscs as carriers for delivering lipophilic molecules like this compound, which may offer advantages in targeting specific cell types in research models. researchgate.nettandfonline.comnih.gov

The goal is to develop well-characterized formulations that provide consistent pharmacokinetics and biodistribution, thereby reducing experimental variability in preclinical studies.

| Delivery System | Description | Research Application Advantage |

| Nanoliposomes | Vesicular systems composed of a phospholipid bilayer. | Can encapsulate lipophilic compounds, potentially enhancing stability and cellular uptake in culture models. nih.gov |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Suitable for solubilizing highly lipophilic compounds for systemic administration in animal models. researchgate.net |

| Self-Assembling Nanovesicles | Structures formed spontaneously by peptide amphiphiles in aqueous solution. | Provides a simple formulation approach and allows for the study of sustained-release properties. acs.org |

| Peptide-Based HDL (pHDL) | Nano-discs that mimic natural high-density lipoprotein. | May enable targeted delivery studies in research models of diseases where HDL receptors are relevant. nih.gov |

Integration of Multi-Omics Approaches for Comprehensive Pathway Mapping

To move beyond a single-target or single-pathway understanding, the integration of multi-omics technologies is essential for building a comprehensive map of this compound's biological effects. mdpi.com By simultaneously analyzing changes across the transcriptome, proteome, and metabolome, researchers can obtain a holistic view of the cellular response to the compound.

Transcriptomics: RNA sequencing (RNA-seq) can reveal the full spectrum of genes that are up- or down-regulated by this compound, providing clues about the signaling pathways and biological processes it modulates. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation, ubiquitination), offering a functional readout of the transcriptomic changes. nih.gov

Metabolomics: Analyzing the cellular metabolome can uncover shifts in metabolic pathways, such as energy metabolism, lipid synthesis, or redox balance, providing a snapshot of the ultimate physiological state of the cell. mdpi.com

Integrating these data layers can reveal interconnected networks and pathways that would be missed by any single omics approach alone, leading to a more profound understanding of this compound's mechanism of action. mdpi.com

Standardization of Preclinical Research Protocols

A critical gap in the broader carnosine research field is the significant heterogeneity among preclinical studies, which complicates direct comparisons and meta-analyses. mdpi.comresearchgate.net To ensure the generation of high-quality, reproducible data for this compound, the research community must prioritize the standardization of preclinical protocols. This is particularly important for a lipophilic compound where formulation and administration route can drastically alter its pharmacokinetic profile. altasciences.com

Key areas for standardization include:

Formulation and Vehicle: A clear definition and characterization of the delivery vehicle used to solubilize and administer this compound are required.

Administration Route and Dosing: Protocols should be established for different administration routes (e.g., oral, intraperitoneal, intravenous) with well-justified dosing schedules. medicilon.com

Animal Models: The choice of species, strain, age, and sex of the animal models should be consistent and relevant to the research question.

Outcome Measures: Primary and secondary endpoints should be clearly defined, validated, and consistently measured across studies.

Adherence to established guidelines, such as Good Laboratory Practice (GLP) where appropriate, can further enhance the quality and reliability of research findings, facilitating a more robust evaluation of the compound's biological activities. fda.govamsbiopharma.com

Exploration of Synergy with Other Bioactive Compounds in Research Models

The concept of synergy, where the combined biological effect of two or more compounds is greater than the sum of their individual effects, offers a promising research direction. renatabracale.com Given the antioxidant and anti-inflammatory properties of its parent molecule, this compound is a strong candidate for synergistic studies in research models.

Future investigations should explore the combination of this compound with other bioactive molecules, such as:

Other Antioxidants: Combining it with compounds that scavenge free radicals through different mechanisms, such as Vitamin E (tocopherol) or Coenzyme Q10, could lead to enhanced protection against oxidative stress.

Anti-inflammatory Agents: Studying its effects alongside well-known anti-inflammatory compounds like Curcumin or Resveratrol could reveal synergistic inhibition of inflammatory pathways.

Other Peptides: Formulations combining this compound with other bioactive peptides have shown synergistic effects in cosmetic research for enhancing collagen production. nih.gov

These studies, conducted in relevant cell culture or animal models, could identify potent combinations that act on multiple targets within a disease-relevant pathway, providing a rationale for more complex therapeutic strategies in the future.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing palmitoyl carnosine in experimental settings?

this compound is synthesized via covalent conjugation of palmitic acid to carnosine, typically using solid-phase peptide synthesis (SPPS) or enzymatic acylation. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the palmitoyl moiety and peptide backbone .

- High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) to assess purity and molecular weight .

- Circular Dichroism (CD) to evaluate conformational stability under varying pH and temperature conditions .